An In-depth Technical Guide to the Fundamental Properties of Methyl 2-naphthoate
An In-depth Technical Guide to the Fundamental Properties of Methyl 2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-naphthoate (B1225688), an ester derivative of 2-naphthoic acid, is a significant chemical entity with applications in organic synthesis and potential relevance in medicinal chemistry. Its rigid bicyclic aromatic structure serves as a valuable scaffold in the design and synthesis of more complex molecules. This technical guide provides a comprehensive overview of the fundamental properties of methyl 2-naphthoate, including its physicochemical characteristics, spectroscopic data, and relevant experimental protocols. Furthermore, it delves into the biological activities of related naphthalene (B1677914) derivatives, offering insights for drug development professionals.
Physicochemical Properties
Methyl 2-naphthoate is a white to almost white crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Methyl 2-naphthoate
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₁₀O₂ | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| CAS Number | 2459-25-8 | [2] |
| Melting Point | 75-77 °C | [3] |
| Boiling Point | 290 °C | [3] |
| Density | 1.1032 g/cm³ (estimate) | [4] |
| Solubility | Soluble in Chloroform | [4] |
| Appearance | White to Almost white powder to crystal | [1] |
| InChI Key | IODOXLXFXNATGI-UHFFFAOYSA-N | [3] |
Spectroscopic Data
The structural elucidation of methyl 2-naphthoate is supported by various spectroscopic techniques. The following sections provide an overview of its characteristic spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Table 2: ¹H NMR Spectroscopic Data for Methyl 2-naphthoate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |
| 8.56 | s | - | H-1 | [5] |
| 8.03 | dd | 8.8, 1.6 | H-3 | [5] |
| 7.97 | d | 8.0 | H-4 or H-5/H-8 | [5] |
| 7.90 | d | 8.4 | H-4 or H-5/H-8 | [5] |
| 7.63 – 7.54 | m | - | H-6, H-7 | [5] |
| 4.00 | s | - | -OCH₃ | [5] |
Table 3: ¹³C NMR Spectroscopic Data for Methyl 2-naphthoate
| Chemical Shift (δ) ppm | Assignment | Reference(s) |
| 167.1 | C=O | [6] |
| 135.5 | C-4a or C-8a | [6] |
| 132.5 | C-4a or C-8a | [6] |
| 130.0 | C-1 | [6] |
| 129.4 | C-4 | [6] |
| 128.3 | C-5 or C-8 | [6] |
| 128.2 | C-3 | [6] |
| 127.8 | C-5 or C-8 | [6] |
| 126.7 | C-6 or C-7 | [6] |
| 125.3 | C-6 or C-7 | [6] |
| 124.9 | C-2 | [6] |
| 52.2 | -OCH₃ | [6] |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of methyl 2-naphthoate reveals the presence of key functional groups. A general interpretation of the expected peaks is provided in Table 4.
Table 4: FTIR Spectral Data Interpretation for Methyl 2-naphthoate
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference(s) |
| ~3050 | C-H stretch | Aromatic | [7] |
| ~2950 | C-H stretch | Methyl (-CH₃) | [7] |
| ~1720 | C=O stretch | Ester | [7] |
| ~1600, ~1475 | C=C stretch | Aromatic ring | [7] |
| ~1250 | C-O stretch | Ester | [7] |
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of methyl 2-naphthoate. The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) is expected at m/z = 186.[2]
Experimental Protocols
This section outlines key experimental procedures for the synthesis, purification, and analysis of methyl 2-naphthoate.
Synthesis of Methyl 2-naphthoate
A common method for the synthesis of methyl 2-naphthoate is via the esterification of 2-naphthoic acid. An alternative reported synthesis involves the nickel-catalyzed demethoxylation of methyl 3-methoxy-2-naphthoate.[8]
Protocol: Nickel-Catalyzed Demethoxylation of Methyl 3-methoxy-2-naphthoate [8]
-
Reaction Setup: In a nitrogen-filled glovebox, an oven-dried 100 mL pressure tube equipped with a Teflon screw-cap and a magnetic stir bar is charged with methyl 3-methoxy-2-naphthoate (1 equivalent), bis(cyclooctadiene)nickel(0) (Ni(COD)₂) (0.05 equivalents), and tricyclohexylphosphine (B42057) (PCy₃) (0.10 equivalents). Anhydrous toluene (B28343) is then added.
-
Reaction Conditions: The pressure tube is sealed and the reaction mixture is stirred at 120 °C for 17 hours.
-
Work-up: The resulting black solution is allowed to cool to room temperature and then filtered through a plug of Celite®. The filter cake is washed with ethyl acetate (B1210297).
-
Purification: The filtrate is concentrated by rotary evaporation. The residue is then purified by column chromatography on silica (B1680970) gel to yield methyl 2-naphthoate as a white solid.
Purification by Column Chromatography
Column chromatography is a standard method for the purification of methyl 2-naphthoate.
Protocol: Column Chromatography of Methyl 2-naphthoate
-
Stationary Phase: Silica gel (230-400 mesh) is typically used.
-
Eluent System: A non-polar/polar solvent system is employed for elution. A common starting point is a mixture of hexanes and ethyl acetate. For methyl 2-naphthoate, a low polarity eluent such as 99:1 hexanes/ethyl acetate can be used, with the polarity gradually increased to 97:3 and then 95:5 hexanes/ethyl acetate to elute the product.[8]
-
Procedure:
-
A slurry of silica gel in the initial eluent is prepared and packed into a chromatography column.
-
The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dried powder is loaded onto the top of the column.
-
Elution is carried out with the chosen solvent system, collecting fractions.
-
The fractions are monitored by thin-layer chromatography (TLC).
-
Pure fractions containing the product are combined and the solvent is removed under reduced pressure.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity and confirming the identity of methyl 2-naphthoate.
Protocol: GC-MS Analysis of Methyl 2-naphthoate
-
GC Column: A non-polar capillary column, such as a (5%-Phenyl)-methylpolysiloxane column (e.g., HP-5MS or DB-5MS), is suitable.[9]
-
Injector Temperature: 250 °C.[10]
-
Oven Temperature Program: An initial temperature of 50 °C held for 1 minute, followed by a ramp of 40 °C/minute up to 250 °C, and a final hold for 3 minutes.[8]
-
Carrier Gas: Helium.[9]
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the quantitative analysis of methyl 2-naphthoate.
Protocol: HPLC Analysis of Methyl 2-naphthoate
-
Column: A C18 reversed-phase column is a common choice for the analysis of naphthalene derivatives.[11]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or phosphoric acid to ensure good peak shape. A gradient elution may be necessary to separate impurities.[11]
-
Flow Rate: Typically 1.0 mL/min.[11]
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).[11]
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.[11]
Biological Activity and Signaling Pathways
While specific biological activities of methyl 2-naphthoate are not extensively documented, derivatives of naphthoic acid have shown significant anti-inflammatory properties. This information is particularly relevant for drug development professionals exploring naphthalene-based scaffolds.
Anti-inflammatory Activity of Naphthoic Acid Derivatives
Certain methyl 2-naphthoate derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Inhibition of NF-κB and MAPK Signaling Pathways
The anti-inflammatory mechanism of some naphthoic acid derivatives involves the suppression of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11] These pathways are central to the inflammatory response.
-
NF-κB Pathway: This pathway plays a crucial role in regulating the expression of genes involved in inflammation. Inhibition of this pathway by naphthoic acid derivatives leads to a reduction in the production of pro-inflammatory cytokines.
-
MAPK Pathway: The MAPK family of proteins, including p38 and JNK, are involved in cellular stress responses and inflammation. Suppression of their activation by naphthoic acid derivatives contributes to the overall anti-inflammatory effect.
Experimental Workflow for Assessing Anti-inflammatory Activity
A typical workflow to evaluate the anti-inflammatory potential of a compound like a methyl 2-naphthoate derivative is depicted below.
Caption: Experimental workflow for evaluating the anti-inflammatory activity of a test compound.
Signaling Pathway Diagram
The inhibitory effect of certain naphthoic acid derivatives on the NF-κB and MAPK signaling pathways is illustrated in the following diagram.
Caption: Inhibition of NF-κB and MAPK signaling pathways by naphthoic acid derivatives.
Conclusion
Methyl 2-naphthoate is a well-characterized compound with a solid foundation of physicochemical and spectroscopic data. The provided experimental protocols for its synthesis, purification, and analysis offer a practical guide for laboratory work. Furthermore, the exploration of the biological activities of related naphthoic acid derivatives, particularly their anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways, highlights the potential of this chemical scaffold in drug discovery and development. This technical guide serves as a valuable resource for researchers and scientists working with methyl 2-naphthoate and related compounds.
References
- 1. nacalai.com [nacalai.com]
- 2. Methyl 2-naphthoate | C12H10O2 | CID 137605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 6-HYDROXY-2-NAPHTHOATE(17295-11-3) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. ejournal.upi.edu [ejournal.upi.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
